molecular formula C22H28N4O2 B11056883 2-methoxy-6-({[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]amino}methyl)phenol

2-methoxy-6-({[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]amino}methyl)phenol

Cat. No.: B11056883
M. Wt: 380.5 g/mol
InChI Key: DVOFUESPDGSYMW-UHFFFAOYSA-N
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Description

2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL is a complex organic compound that features a benzimidazole core linked to a phenol group through a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with a piperidine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL involves its interaction with specific molecular targets. The benzimidazole core is known to bind to certain enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-6-({[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINO}METHYL)PHENOL is unique due to its specific structural features, such as the combination of a benzimidazole core with a piperidine-linked phenol group.

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

2-methoxy-6-[[[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]amino]methyl]phenol

InChI

InChI=1S/C22H28N4O2/c1-25-19-10-9-17(23-14-16-7-6-8-20(28-2)22(16)27)13-18(19)24-21(25)15-26-11-4-3-5-12-26/h6-10,13,23,27H,3-5,11-12,14-15H2,1-2H3

InChI Key

DVOFUESPDGSYMW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NCC3=C(C(=CC=C3)OC)O)N=C1CN4CCCCC4

Origin of Product

United States

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